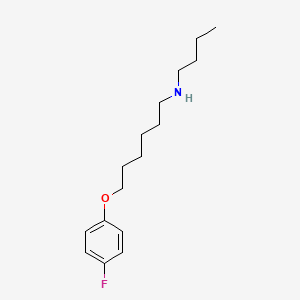

N-butyl-6-(4-fluorophenoxy)hexan-1-amine

説明

特性

IUPAC Name |

N-butyl-6-(4-fluorophenoxy)hexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26FNO/c1-2-3-12-18-13-6-4-5-7-14-19-16-10-8-15(17)9-11-16/h8-11,18H,2-7,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLONOTILKREMCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCCCOC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-butyl-6-(4-fluorophenoxy)hexan-1-amine typically involves the reaction of 4-fluorophenol with a suitable hexanamine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

化学反応の分析

N-butyl-6-(4-fluorophenoxy)hexan-1-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

N-butyl-6-(4-fluorophenoxy)hexan-1-amine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research may explore its potential therapeutic effects and applications in drug development.

Industry: It can be used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of N-butyl-6-(4-fluorophenoxy)hexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .

類似化合物との比較

Table 1: Structural and Property Comparison

*Estimated based on substituent contributions.

Solvent Interactions

- Hexan-1-amine derivatives exhibit distinct thermophysical behaviors in solvent mixtures. For example, hexan-1-amine mixed with N,N-dimethylformamide (DMF) shows temperature-dependent density and refractive index changes . The fluorinated analog’s electron-withdrawing group may reduce polarity, altering solubility in polar solvents like ethanol or water compared to chloro/methyl analogs .

Electronic Properties

- The fluorophenoxy group’s electron-withdrawing nature could enhance charge transport in electrochromic polymers, as seen in thiophene-pyrrole derivatives . In contrast, dimethylphenoxy’s electron-donating methyl groups might stabilize conductive states differently.

Q & A

Q. What are the key structural features and physicochemical properties of N-butyl-6-(4-fluorophenoxy)hexan-1-amine relevant to its reactivity and interactions?

The compound features a hexan-1-amine backbone substituted with a butyl group and a 4-fluorophenoxy moiety. Key properties include:

- Hydrogen-bonding capacity : The amine group (H-bond donor) and ether oxygen (H-bond acceptor) enable interactions with biological targets or solvents .

- Lipophilicity : The fluorinated aromatic ring and alkyl chains contribute to a high logP value (~5, inferred from similar amines ), influencing membrane permeability.

- Stereoelectronic effects : The electron-withdrawing fluorine atom on the phenoxy group modulates electronic distribution, affecting reactivity in substitution or oxidation reactions .

- Thermodynamic stability : Data from analogous amines (e.g., hexan-1-amine) suggest temperature-dependent solubility in polar solvents like DMF or DMA, critical for reaction design .

Q. What synthetic routes are commonly employed for the preparation of N-butyl-6-(4-fluorophenoxy)hexan-1-amine, and how can reaction conditions be optimized?

Synthesis typically involves:

- Nucleophilic substitution : Reacting 6-bromohexan-1-amine with 4-fluorophenol under basic conditions (e.g., K₂CO₃) to form the ether linkage, followed by butylation .

- Catalytic optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield in biphasic systems .

- Inert atmosphere : To prevent oxidation of the amine, reactions are conducted under nitrogen or argon .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of N-butyl-6-(4-fluorophenoxy)hexan-1-amine using spectroscopic methods?

- NMR : ¹H NMR (CDCl₃) reveals distinct signals for the butyl chain (δ 0.8–1.5 ppm), fluorophenoxy aromatic protons (δ 6.8–7.1 ppm), and amine protons (δ 1.5–2.5 ppm). ¹⁹F NMR confirms fluorine presence (δ -115 to -120 ppm) .

- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (calculated for C₁₆H₂₅FNO: 278.1922) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with mobile phases like acetonitrile/water (70:30) .

Advanced Research Questions

Q. What methodological approaches are recommended for investigating the thermodynamic behavior of N-butyl-6-(4-fluorophenoxy)hexan-1-amine in solvent systems?

- Volumetric analysis : Measure density (ρ) and speed of sound (c) in binary mixtures (e.g., DMF or DMA) to calculate excess molar volumes and isentropic compressibility, revealing solute-solvent interactions .

- Refractive index (nD) : Correlate with polarizability to assess molecular packing in solvents .

- Prigogine-Flory-Patterson (PFP) model : Apply to interpret deviations from ideal behavior, particularly for amine-amide mixtures .

Q. How can computational modeling be utilized to predict the binding affinity of N-butyl-6-(4-fluorophenoxy)hexan-1-amine with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., GPCRs or enzymes). The fluorophenoxy group may engage in π-π stacking with aromatic residues, while the amine forms hydrogen bonds .

- QSAR studies : Correlate logP, topological polar surface area (TPSA ≈ 21.3 Ų ), and electronic parameters (Hammett σ) with bioactivity data.

- MD simulations : Evaluate stability of ligand-receptor complexes in aqueous environments over nanosecond timescales .

Q. What strategies should be employed to resolve contradictions in reported bioactivity data for N-butyl-6-(4-fluorophenoxy)hexan-1-amine across different studies?

- Dose-response reevaluation : Conduct orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

- Metabolic stability testing : Use liver microsomes or hepatocytes to identify metabolites that may interfere with activity measurements .

- Structural analogs comparison : Compare with derivatives (e.g., N-butyl-4-(4-chloro-phenoxy)butan-1-amine ) to isolate the fluorophenoxy group’s contribution.

- Batch-to-batch consistency : Verify compound purity via LC-MS and elemental analysis to rule out impurities as confounding factors .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。